7-hydroxy-2,3-dihydro-4H-chromen-4-one

Synthetic Chemistry Medicinal Chemistry Homoisoflavonoid Synthesis

Select 7-Hydroxy-2,3-dihydro-4H-chromen-4-one (CAS 76240-27-2) for its unique saturated C2–C3 bond enabling clean O-alkylation without alkene interference—unlike unsaturated 7-hydroxychromone. The 7-OH pattern drives DPPH radical scavenging activity (inactive in 6-hydroxy isomers), and the scaffold is validated for mycobacterial efflux pump inhibitors (≥4-fold MIC modulation). Procure this ≥97% pure intermediate to efficiently build homoisoflavonoid libraries for antioxidant and drug-resistance reversal programs.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 76240-27-2
Cat. No. B3021526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2,3-dihydro-4H-chromen-4-one
CAS76240-27-2
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2)O
InChIInChI=1S/C9H8O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,10H,3-4H2
InChIKeyXJWBVGDAFGVJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2,3-dihydro-4H-chromen-4-one (CAS 76240-27-2): Baseline Identity and Procurement-Relevant Properties


7-Hydroxy-2,3-dihydro-4H-chromen-4-one (CAS 76240-27-2), also known as 7-hydroxychroman-4-one or 7-hydroxy-4-chromanone, is a chromanone derivative with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol [1]. This compound possesses a hydroxyl group at the 7-position on the benzopyranone framework, a structural feature that directly enables its utility as a synthetic intermediate for constructing biologically active homoisoflavonoids and other chromone-derived pharmacophores [2]. Its commercial availability as a white crystalline solid with reported purities ranging from 95% to 99% supports its use in medicinal chemistry and chemical biology research applications .

Why Generic Substitution of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one Fails: Structural and Functional Differentiation from Close Analogs


Generic substitution among chromanone or chromone derivatives is scientifically unsound due to pronounced structure-activity divergences driven by subtle variations in hydroxylation patterns and ring saturation. The 7-hydroxy-2,3-dihydro-4H-chromen-4-one scaffold is distinguished from the fully unsaturated 7-hydroxychromone and the B-ring-bearing 7-hydroxyflavanone by its saturated C2–C3 bond and absence of a 2-phenyl substituent [1]. These structural distinctions critically alter both chemical reactivity and biological engagement: the saturated dihydro ring enables regioselective derivatization at the 7-OH position without interference from C2–C3 alkene chemistry, while the hydroxyl group's location dictates radical scavenging capacity—7-hydroxy derivatives actively scavenge DPPH radicals whereas 6-hydroxy isomers do not [2]. Procurement decisions must therefore be guided by specific structural requirements rather than class-level assumptions.

Quantitative Differentiation Evidence for 7-Hydroxy-2,3-dihydro-4H-chromen-4-one (CAS 76240-27-2) Versus Comparators


Synthetic Utility as a Key Intermediate for Homoisoflavonoid Construction Versus Unsubstituted Chromanone

7-Hydroxy-2,3-dihydro-4H-chromen-4-one serves as a validated starting material for the efficient two-step synthesis of 7-aminoalkoxy homoisoflavonoids via reaction with aminoethylchlorides in the presence of K₂CO₃ as a Brønsted base catalyst, followed by condensation with arylaldehydes under HCl catalysis [1]. Unsubstituted chromanone lacks the 7-OH nucleophilic handle required for this O-alkylation pathway, precluding the same synthetic route without additional functionalization steps.

Synthetic Chemistry Medicinal Chemistry Homoisoflavonoid Synthesis

DPPH Radical Scavenging Activity: 7-Hydroxy Versus 6-Hydroxy Positional Isomers of 3-Formylchromone

In a systematic evaluation of hydroxy-substituted 3-formylchromone derivatives using the DPPH radical scavenging assay, the 7-hydroxy derivative demonstrated active radical scavenging capacity, whereas the 6-hydroxy positional isomer and the unsubstituted parent compound exhibited no detectable DPPH scavenging activity [1]. The study attributes this differential activity to the formation of a more thermodynamically stable anion from the 7-hydroxy derivative compared to the 6-hydroxy analog, as confirmed by computational heats of formation calculations.

Antioxidant Research Free Radical Chemistry Structure-Activity Relationship

Homoisoflavonoid Derivatives with 7-Hydroxychroman-4-one Core Demonstrate Superior Antioxidant Activity Versus Commercial Standards BHA and BHT

The homoisoflavonoid derivative 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one, constructed from the 7-hydroxychroman-4-one scaffold, displayed antioxidant activity several times more potent than the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in both superoxide (NBT) and DPPH free radical scavenging assays [1]. While this represents derivative-level activity rather than activity of the parent compound itself, it establishes the 7-hydroxychroman-4-one core as a privileged scaffold for generating high-potency antioxidant leads.

Antioxidant Research Natural Product Chemistry Homoisoflavonoid Pharmacology

Efflux Pump Inhibitory Activity: 7-Hydroxychroman-4-one-Derived Homoisoflavonoids as Modulators of Mycobacterial Drug Resistance

Bonducellin, a naturally occurring homoisoflavonoid containing the 7-hydroxychroman-4-one core, exhibited modulation of ethidium bromide (EtBr) minimum inhibitory concentration (MIC) by eight-fold at a concentration of 62.5 mg/L in Mycobacterium smegmatis, indicating significant efflux pump inhibitory activity [1]. Synthetic analogs of 7-hydroxy-(E)-3-phenylmethylene-chroman-4-one were subsequently developed, with multiple compounds demonstrating ≥4-fold MIC modulation at sub-inhibitory concentrations, and compounds 8, 13, and 17 identified as the most potent ethidium bromide efflux inhibitors in this series.

Antimicrobial Resistance Tuberculosis Research Efflux Pump Inhibition

3D-QSAR Predictive Modeling of 7-Hydroxy Chromone Derivatives for Rational Antioxidant Design

A training set of 30 synthetic chromone derivatives including 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy substitution patterns was evaluated for DPPH free radical scavenging activity and subjected to three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis using molecular field analysis (MFA) with genetic partial least squares (G/PLS) regression [1]. The resulting predictive model demonstrated strong statistical performance with r² = 0.868 and cross-validated r²_cv = 0.771, and validation against a test set of 5 compounds yielded a predictive r²_pred = 0.924, confirming robust model generalizability for antioxidant activity prediction.

Computational Chemistry QSAR Modeling Antioxidant Drug Design

Optimal Application Scenarios for 7-Hydroxy-2,3-dihydro-4H-chromen-4-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 7-Aminoalkoxy Homoisoflavonoid Libraries

7-Hydroxy-2,3-dihydro-4H-chromen-4-one is optimally deployed as a starting material for the efficient two-step synthesis of 7-aminoalkoxy homoisoflavonoids via O-alkylation with aminoethylchlorides (K₂CO₃ catalysis) followed by arylaldehyde condensation (HCl catalysis), enabling rapid construction of structurally diverse compound libraries for cytotoxic activity screening [1].

Antioxidant Research: Scaffold for DPPH-Active Chromone Derivative Development

The 7-hydroxy substitution pattern is a critical determinant of DPPH radical scavenging activity within the chromone class, as demonstrated by the active-versus-inactive binary differentiation between 7-hydroxy and 6-hydroxy positional isomers of 3-formylchromone [2]. This compound should be prioritized for antioxidant lead optimization programs requiring active chromone scaffolds.

Anti-Tuberculosis Drug Discovery: Efflux Pump Inhibitor Development Platform

The 7-hydroxychroman-4-one core serves as a validated scaffold for developing mycobacterial efflux pump inhibitors, with natural product bonducellin achieving 8-fold MIC modulation and synthetic analogs demonstrating ≥4-fold modulation in M. smegmatis ethidium bromide efflux assays [3]. This compound is strategically positioned for anti-TB programs targeting drug resistance reversal mechanisms.

Computational Drug Design: 3D-QSAR-Guided Antioxidant Lead Optimization

The validated 3D-QSAR model derived from 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromone derivatives (r²_pred = 0.924) enables rational computational pre-screening of virtual libraries built on the 7-hydroxychroman-4-one scaffold, reducing synthetic burden and guiding procurement of only the most promising candidate structures for experimental DPPH antioxidant evaluation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-hydroxy-2,3-dihydro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.